6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Description
Properties
IUPAC Name |
6-(4-phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-17(15-8-4-5-9-16(15)18(22)23)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-7,15-16H,8-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQQDXNTKOUXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC=CCC3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclohexene Ring: Starting from cyclohexanone, the cyclohexene ring can be formed through a series of reactions including reduction and dehydration.
Introduction of the Piperazine Moiety: The phenylpiperazine group is introduced via a nucleophilic substitution reaction. This involves reacting the cyclohexene derivative with 4-phenylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to maintain efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in binding studies to understand receptor-ligand interactions.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may act as a precursor for the development of drugs targeting neurological or psychiatric disorders due to its structural similarity to known pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The cyclohexene ring may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-(4-phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid, highlighting differences in substituents, molecular properties, and biological activities:
Structural and Functional Insights:
Substituent Effects on Bioactivity :
- The 4-phenylpiperazine group in the target compound is associated with CNS receptor interactions, whereas analogs like the 4-nitrophenylpiperazine derivative () may exhibit enhanced binding due to the electron-withdrawing nitro group .
- Methylpiperazine analogs () show improved solubility, which could favor pharmacokinetic profiles compared to the phenyl-substituted parent compound .
Synthetic and Analytical Considerations :
- Enantioselective synthesis methods, such as chiral diamine-mediated resolution () or thiourea catalysts (), are critical for isolating active stereoisomers of these compounds .
- Spectroscopic data (e.g., NMR, IR) from and highlight distinct absorption bands for carbonyl and aromatic groups, aiding in structural confirmation .
Toxicity and Stability :
- Safety data for related compounds () emphasize precautions for handling due to acute toxicity risks, though specific data for the target compound are lacking .
Biological Activity
The compound 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid can be represented as follows:
This structure features a piperazine ring, which is known for its versatility in drug design, particularly in enhancing bioavailability and pharmacological efficacy.
The biological activity of 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid primarily involves its interaction with various biological targets. Research indicates that compounds with similar structures often act as:
- Receptor Agonists/Antagonists: Targeting neurotransmitter receptors, which can influence mood and pain perception.
- Enzyme Inhibitors: Particularly those involved in metabolic pathways, such as xanthine oxidoreductase (XOR), which is crucial for purine metabolism.
Therapeutic Potential
The therapeutic potential of this compound extends to several areas:
- Psychiatric Disorders: Due to its piperazine moiety, it may exhibit anxiolytic or antidepressant effects by modulating serotonin receptors.
- Pain Management: Its enzyme inhibition properties could position it as a candidate for treating conditions like gout or chronic pain syndromes by lowering uric acid levels through XOR inhibition.
Case Study 1: Xanthine Oxidoreductase Inhibition
A study demonstrated that derivatives similar to 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid showed significant inhibitory activity against XOR. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong potential for hypouricemic effects, which are beneficial in treating hyperuricemia and gout .
Case Study 2: Neuropharmacological Effects
Research into piperazine derivatives has shown that modifications can lead to enhanced binding affinity for serotonin receptors. This suggests that 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid could be effective in modulating neurotransmission related to mood disorders .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : Synthesis typically involves coupling 4-phenylpiperazine with a cyclohex-3-ene-1-carboxylic acid derivative via carbodiimide-mediated amide bond formation. Critical conditions include:
- Use of coupling agents like EDC/HOBt for activating the carboxylic acid moiety.
- Reaction in anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen to prevent hydrolysis.
- Temperature control (0–25°C) to minimize side reactions.
- Purification via column chromatography or recrystallization to isolate enantiomerically pure forms .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) confirms regiochemistry and stereochemistry.
- X-ray crystallography (using SHELXL for refinement) resolves absolute configuration and molecular packing .
- FTIR verifies carbonyl (C=O) and amide (N-H) functional groups.
- Mass spectrometry (HRMS/ESI) validates molecular weight and fragmentation patterns .
Q. What are the documented chiral resolution methods for enantiomers of cyclohex-3-ene-1-carboxylic acid derivatives?
- Methodological Answer :
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) using hexane/isopropanol mobile phases.
- Enzymatic resolution via lipase-catalyzed kinetic resolution of ester intermediates.
- Diastereomeric salt formation with chiral amines (e.g., brucine) for crystallization .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities of cyclohex-3-ene-1-carboxylic acid derivatives?
- Methodological Answer :
- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing phenylpiperazine with morpholine).
- Use competitive binding assays to identify off-target interactions (e.g., kinase panels).
- Validate antiproliferative activity via IC₅₀ determination across multiple cell lines (e.g., MCF-7, HeLa) with strict controls for cytotoxicity .
Q. What methodological considerations are essential when optimizing electropolymerization parameters for conductive polymer coatings derived from this compound?
- Methodological Answer :
- Voltage optimization : 1.5–2.0 V (vs. Ag/AgCl) to balance polymerization rate and film stability.
- Monomer concentration : 0.003–0.01 M in ethanol/water with H₂SO₄ as dopant.
- Electrode material : Low-carbon steel (LCS) as working electrode; stainless steel as counter electrode.
- Coating characterization : Use AFM for surface roughness analysis and EIS to measure corrosion resistance .
Q. How should thermodynamic and kinetic parameters (Ea, ΔH, ΔS) be experimentally determined for corrosion protection studies involving polymer coatings?
- Methodological Answer :
- Tafel extrapolation : Measure corrosion current density (iₐ) and potential (Eₐ) at 298–328 K to calculate activation energy (Ea).
- Arrhenius plots : Derive ΔH and ΔS from temperature-dependent corrosion rate data.
- EIS : Fit Nyquist plots to equivalent circuit models for charge-transfer resistance (Rct) and double-layer capacitance (Cdl) .
Q. What computational modeling strategies are recommended to predict interaction mechanisms between this compound and biological targets like hOAT?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
